molecular formula C16H21N3O B14188627 7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine CAS No. 918884-74-9

7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine

Cat. No.: B14188627
CAS No.: 918884-74-9
M. Wt: 271.36 g/mol
InChI Key: PTHBERMKWLNLOB-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a diazepine ring fused with a morpholine and a methylphenyl group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with morpholine to form an intermediate, which is then subjected to cyclization with a suitable diazepine precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antitumor and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methylphenyl)-5-(morpholin-4-yl)-2,3-dihydro-1H-1,4-diazepine is unique due to its specific diazepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

918884-74-9

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

4-[7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]morpholine

InChI

InChI=1S/C16H21N3O/c1-13-2-4-14(5-3-13)15-12-16(18-7-6-17-15)19-8-10-20-11-9-19/h2-5,12,17H,6-11H2,1H3

InChI Key

PTHBERMKWLNLOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NCCN2)N3CCOCC3

Origin of Product

United States

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